molecular formula C20H21NO4 B14315692 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione CAS No. 110698-41-4

1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione

Cat. No.: B14315692
CAS No.: 110698-41-4
M. Wt: 339.4 g/mol
InChI Key: YZXKBKBNEDJDFA-UHFFFAOYSA-N
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Description

1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a benzyloxy group, a methoxyphenyl group, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Methoxylation: The methoxy group is introduced via methylation of the phenol intermediate using a methylating agent such as dimethyl sulfate or methyl iodide.

    Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction, typically using a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides, resulting in the reduction of the pyrrolidine-2,5-dione ring to a pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, phenol derivatives, bases such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Pyrrolidine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The pyrrolidine-2,5-dione moiety may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione: shares similarities with other benzyloxy and methoxyphenyl derivatives, such as:

Uniqueness

  • The unique combination of the benzyloxy, methoxyphenyl, and pyrrolidine-2,5-dione groups in this compound provides distinct chemical properties and potential applications that are not found in other similar compounds.

Properties

CAS No.

110698-41-4

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21NO4/c1-24-18-13-15(11-12-21-19(22)9-10-20(21)23)7-8-17(18)25-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3

InChI Key

YZXKBKBNEDJDFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCN2C(=O)CCC2=O)OCC3=CC=CC=C3

Origin of Product

United States

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